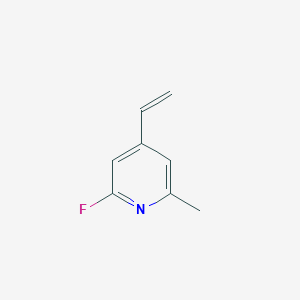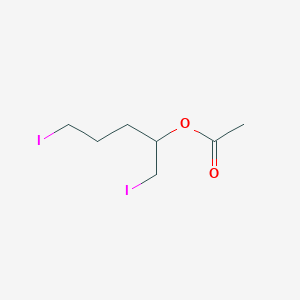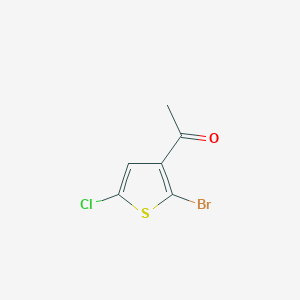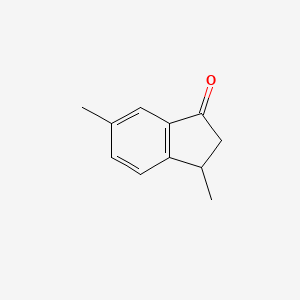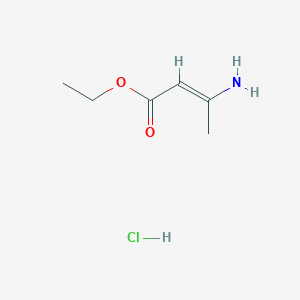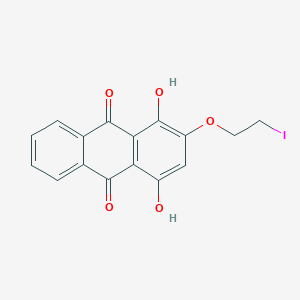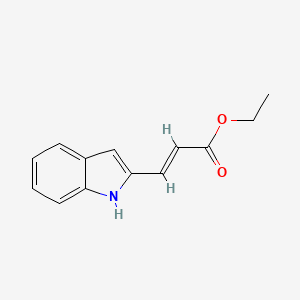
3-Butyn-1-ol, 4,4'-(2,2'-bithiophene)-5,5'-diylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- is a chemical compound with the molecular formula C12H10OS2 It is characterized by the presence of a butynol group and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- typically involves the coupling of 3-butyn-1-ol with a bithiophene derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions would include the use of appropriate solvents, temperature control, and purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- depends on its specific application. In the context of organic electronics, the bithiophene moiety can facilitate electron transport, while the butynol group can provide sites for further functionalization. The molecular targets and pathways involved would vary based on the specific use case, such as interaction with biological targets in medicinal applications or electronic properties in material science.
Comparison with Similar Compounds
Similar Compounds
5-(4-Acetoxybut-1-ynyl)-2,2’-bithiophene: Similar structure with an acetoxy group instead of a hydroxyl group.
4-(5-(2-Thienyl)-2-Thienyl)-3-Butyn-1-ol: Similar structure with variations in the substitution pattern on the bithiophene moiety.
Uniqueness
3-Butyn-1-ol, 4,4’-(2,2’-bithiophene)-5,5’-diylbis- is unique due to its specific combination of a butynol group and a bithiophene moiety, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
117205-69-3 |
|---|---|
Molecular Formula |
C16H14O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-[5-[5-(4-hydroxybut-1-ynyl)thiophen-2-yl]thiophen-2-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C16H14O2S2/c17-11-3-1-5-13-7-9-15(19-13)16-10-8-14(20-16)6-2-4-12-18/h7-10,17-18H,3-4,11-12H2 |
InChI Key |
UTYQUJSIWTUNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C#CCCO)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
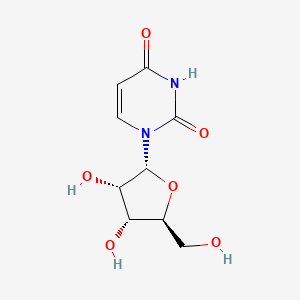
![5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B15248644.png)
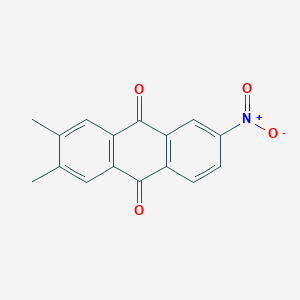
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
